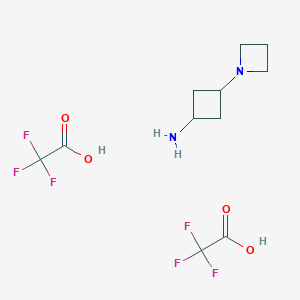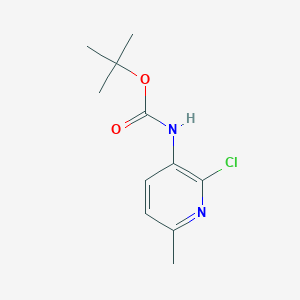
N-Boc-2-chloro-6-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2-chloro-6-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-chloro-6-methylpyridin-3-amine typically involves the protection of the amine group with a Boc group, followed by chlorination and methylation of the pyridine ring. One common method involves the following steps:
Protection of the amine group: The starting material, 2-chloro-6-methylpyridin-3-amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Chlorination and methylation: The Boc-protected amine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position. Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
N-Boc-2-chloro-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Deprotection reactions: Trifluoroacetic acid, hydrochloric acid, solvents (e.g., dichloromethane, methanol).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution reactions: Various substituted pyridine derivatives.
Deprotection reactions: 2-chloro-6-methylpyridin-3-amine.
Coupling reactions: Biaryl or vinyl-pyridine derivatives.
科学的研究の応用
N-Boc-2-chloro-6-methylpyridin-3-amine has several scientific research applications, including:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material science: It can be employed in the development of functional materials, such as organic semiconductors and liquid crystals.
Biological studies: The compound and its derivatives are used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
作用機序
The mechanism of action of N-Boc-2-chloro-6-methylpyridin-3-amine depends on its specific application and target. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the Boc protecting group can influence the compound’s bioavailability and stability, while the chlorine and methyl groups can affect its binding affinity and selectivity for the target.
類似化合物との比較
Similar Compounds
2-chloro-6-methylpyridin-3-amine: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-2-chloropyridin-3-amine: Similar structure but without the methyl group, which can affect its reactivity and binding properties.
N-Boc-6-methylpyridin-3-amine: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
N-Boc-2-chloro-6-methylpyridin-3-amine is unique due to the combination of the Boc protecting group, chlorine atom, and methyl group, which collectively contribute to its distinct chemical and biological properties. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
tert-butyl N-(2-chloro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-6-8(9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChIキー |
ZOTQUIGFFSIEQS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


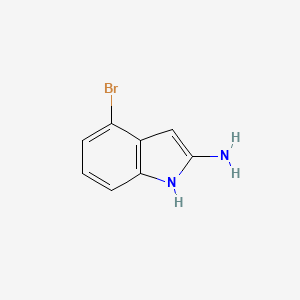
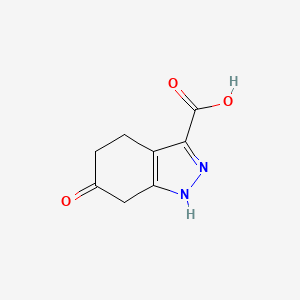

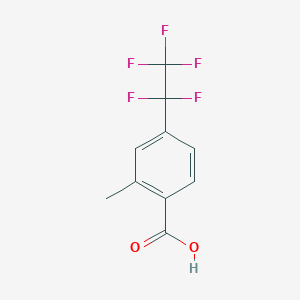
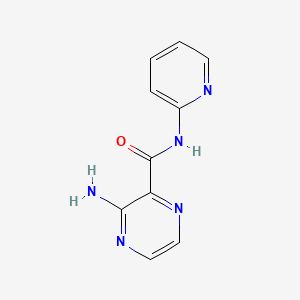

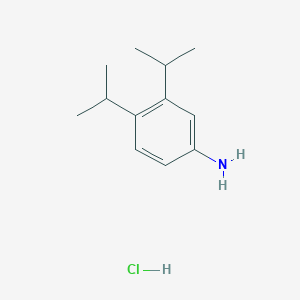

![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
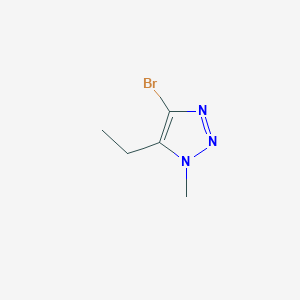
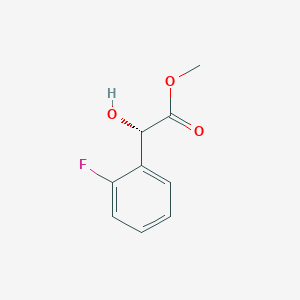
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
